molecular formula C28H24Cl2N2O3S B332744 PROPYL 2-({[2-(3,4-DICHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE

PROPYL 2-({[2-(3,4-DICHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE

Cat. No.: B332744
M. Wt: 539.5 g/mol
InChI Key: RXCDMWXHQZDSNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PROPYL 2-({[2-(3,4-DICHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound with the molecular formula C28H24Cl2N2O3S and a molecular weight of 539.5 g/mol . This compound is primarily used for research purposes and is not intended for human therapeutic applications or veterinary use.

Preparation Methods

The synthesis of PROPYL 2-({[2-(3,4-DICHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves multiple steps. The starting material, 3,4-dichlorophenyl, undergoes a series of reactions including acylation, cyclization, and coupling reactions to form the final product . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline and benzothiophene rings.

Common reagents used in these reactions include boron reagents for coupling reactions, hydrogen gas for reduction, and halogenating agents for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

PROPYL 2-({[2-(3,4-DICHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

    Medicine: Studied for its potential therapeutic effects, although not yet approved for clinical use.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

PROPYL 2-({[2-(3,4-DICHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can be compared with other similar compounds such as:

    Indole derivatives: Known for their diverse biological activities, including antiviral and anticancer properties.

    Pyrazole derivatives: Exhibiting a wide range of pharmacological activities, including anti-inflammatory and antioxidant effects.

    Phenoxyacetic acid derivatives: Used in various therapeutic applications due to their ability to modulate enzyme activity.

The uniqueness of this compound lies in its specific structural features and the combination of functional groups that confer its distinct chemical and biological properties.

Properties

Molecular Formula

C28H24Cl2N2O3S

Molecular Weight

539.5 g/mol

IUPAC Name

propyl 2-[[2-(3,4-dichlorophenyl)quinoline-4-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C28H24Cl2N2O3S/c1-2-13-35-28(34)25-18-8-4-6-10-24(18)36-27(25)32-26(33)19-15-23(16-11-12-20(29)21(30)14-16)31-22-9-5-3-7-17(19)22/h3,5,7,9,11-12,14-15H,2,4,6,8,10,13H2,1H3,(H,32,33)

InChI Key

RXCDMWXHQZDSNI-UHFFFAOYSA-N

SMILES

CCCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC(=C(C=C5)Cl)Cl

Canonical SMILES

CCCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC(=C(C=C5)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.